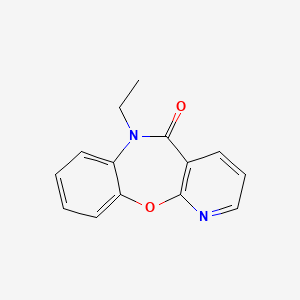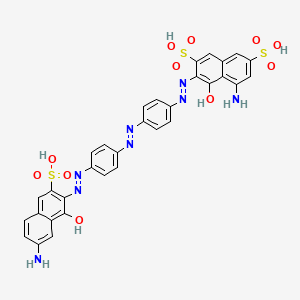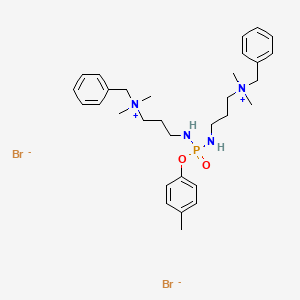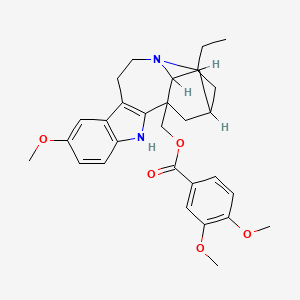
6-Ethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one, commonly referred to as 6Et-PBOA-5one, is a heterocyclic compound that features a fused benzoxazepine and pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl bromoacetate to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydride .
Industrial Production Methods
For industrial-scale production, methods such as chemical vapor deposition (CVD) and thermal vapor deposition are employed due to their efficiency and scalability. These methods ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Ethylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-Ethylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as flame-retardant polymers
Mechanism of Action
The mechanism of action of 6-Ethylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- 6-Methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one
- 6-Propylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one
- 6-Butylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one
Uniqueness
6-Ethylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
134894-50-1 |
|---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
6-ethylpyrido[2,3-b][1,5]benzoxazepin-5-one |
InChI |
InChI=1S/C14H12N2O2/c1-2-16-11-7-3-4-8-12(11)18-13-10(14(16)17)6-5-9-15-13/h3-9H,2H2,1H3 |
InChI Key |
FEDMVRUBHRFKGY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide](/img/structure/B15195671.png)








